molecular formula C18H31N3O2 B6636913 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide

1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide

Cat. No. B6636913
M. Wt: 321.5 g/mol
InChI Key: XNEVDBRBVRCWJT-UHFFFAOYSA-N
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Description

1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is a pyrazole derivative and has been synthesized using different methods.

Scientific Research Applications

1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide has been studied for its potential applications in various fields of scientific research. One of the areas where this compound has shown promising results is in the treatment of cancer. Studies have shown that the compound has anti-tumor activity and can inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide is not fully understood. However, it is believed that the compound exerts its anti-tumor activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, the compound has been studied for its potential to modulate the immune response and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide in lab experiments is its potential as a therapeutic agent for cancer treatment. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in the lab.

Future Directions

There are several future directions for research on 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide. One area of research could be to further elucidate the mechanism of action of the compound. Another area of research could be to explore the potential of the compound as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, research could be conducted to optimize the synthesis method of the compound to improve its yield and purity.
Conclusion:
In conclusion, 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide is a promising compound that has potential applications in various fields of scientific research. The compound has shown anti-tumor activity and has been studied for its potential to modulate the immune response and reduce inflammation. However, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 1-cyclohexyl-3-hydroxypropanol with tert-butyl isocyanide to form the corresponding tert-butyl carbamate. This is followed by the reaction of the carbamate with 5-methylpyrazole-3-carboxylic acid to form the desired compound.

properties

IUPAC Name

1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O2/c1-13-12-16(20-21(13)18(2,3)4)17(23)19-15(10-11-22)14-8-6-5-7-9-14/h12,14-15,22H,5-11H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEVDBRBVRCWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)(C)C)C(=O)NC(CCO)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide

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